molecular formula C28H59N B1582990 Ditetradecylamine CAS No. 17361-44-3

Ditetradecylamine

Cat. No.: B1582990
CAS No.: 17361-44-3
M. Wt: 409.8 g/mol
InChI Key: HSUGDXPUFCVGES-UHFFFAOYSA-N
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Description

Ditetradecylamine, also known as N-tetradecyl-1-tetradecanamine, is an organic compound with the molecular formula C28H59N. It is a long-chain primary amine, characterized by its high molecular weight and hydrophobic nature. This compound is primarily used in various industrial applications due to its surfactant properties and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ditetradecylamine can be synthesized through the reaction of 1-tetradecylamine with 1-bromotetradecane. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction is facilitated by the use of a base, such as sodium or potassium hydroxide, which helps in the deprotonation of the amine group, allowing it to react with the alkyl halide.

Industrial Production Methods: On an industrial scale, this compound is produced through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ditetradecylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Nitriles, amides

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkyl halides, alkyl ethers

Scientific Research Applications

Ditetradecylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.

    Biology: It is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: It is used in the formulation of pharmaceuticals and as a stabilizing agent in various medicinal preparations.

    Industry: It is used in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ditetradecylamine involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or genetic material into cells. Its hydrophobic nature allows it to form stable complexes with metals, making it useful in various industrial applications.

Comparison with Similar Compounds

    Dimyristylamine: Similar in structure but with shorter alkyl chains.

    Dioctadecylamine: Similar in structure but with longer alkyl chains.

    N-tetradecyl-1-octadecanamine: Similar in structure but with mixed alkyl chain lengths.

Uniqueness: Ditetradecylamine is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are required, such as in the formation of stable emulsions and complexes with metals.

Properties

IUPAC Name

N-tetradecyltetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGDXPUFCVGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H59N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169638, DTXSID601022396
Record name Dimyristylamine
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Record name Amines, di-C14-18-alkyl
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Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17361-44-3, 68037-98-9
Record name Ditetradecylamine
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Record name Dimyristylamine
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Record name Ditetradecylamine
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Record name Dimyristylamine
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Record name Ditetradecylamine
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Synthesis routes and methods I

Procedure details

N-myristyl myristamide Myristoyl chloride (2.5 g; 10 mmole) was added to a room temperature methylene chloride solution of n-tetradecylamine (2.1 g; 10 mmole, TCI chemicals) and DBU (2.3 g; 15 mmole). The resulting mixture was stirred at room temperature for 4 hours, diluted with CH2Cl2, washed with brine solution, dried, and purified by column chromatography on silica gel, to give 3.40 g, 80.9% of product. 1H NMR (CDCl3): δ5.38 (6s, 1H), 3.24 (q, 2H), 2.16 (t, 2H, J=7.8 Hz), 1.58-1.66 m, 2H), 1.40-1.57 (m, 2H), 1.20-1.40 (m, 42H), 0.89 (t, 6H).
Name
N-myristyl myristamide Myristoyl chloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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Yield
80.9%

Synthesis routes and methods II

Procedure details

N-myristyl myristamide (0.90 g; 2.1 mmole) was treated with borane THF (5 mL of 1 M solution, 5.0 mmole) and reacted at reflux for 3 hrs. The reaction mixture was carefully neutralized with 3N HCl aqueous solution and stirred at 50° C. for 20 min., the back neutralized with 2N NaOH aqueous solution. The mixture was concentrated, then partitioned between CH2Cl2 and saturated NaHCO3 aqueous solution, dried and concentrated, affording 0.93 g of product. NMR (CDCl3): δ2.59 (t, 2H, J=7.2 Hz), 1.40-1.55 (m, 2H), 1.15-1.40 (m, 22H), 0.88 (t, 3H, J=6.8 Hz).
Name
N-myristyl myristamide
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of N,N-ditetradecyl-p-toluenesulfonamide (4.16 g; 7.38 mmol) in tetrahydrofuran (2 ml) is added at 0° C. to a solution of lithium naphthalenide [prepared from naphthalene (4.73 g; 36.88 mmol) and lithium metal (0.38 g; 55.35 mmol) in tetrahydrofuran (40 ml) at room temperature for 1 h] and the reaction mixture is stirred for 1 h at room temperature. Methanol (2 ml) is added, followed by water (25 ml) and the mixture is extracted with ether (2×25 ml). The organic phase is dried over sodium sulfate, filtered and concentrated under reduced pressure to give a white solid which is purified by chromatography on a column of silica gel (eluent: ether) to give ditetradecylamine (2.68 g; 89%).
Name
N,N-ditetradecyl-p-toluenesulfonamide
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the structure of 3(Nitrilotriacetic acid)-Ditetradecylamine and how does it function in drug delivery?

A: 3(Nitrilotriacetic acid)-Ditetradecylamine (NTA3-DTDA) is a chelator lipid. It has two key components: a hydrophobic ditetradecylamine tail that anchors it within the lipid bilayer of liposomes, and a hydrophilic nitrilotriacetic acid (NTA) headgroup. This NTA headgroup readily forms stable complexes with histidine-tagged (His-tagged) proteins via metal chelation, typically using nickel (Ni2+). This property allows researchers to "engrave" liposomes with various His-tagged proteins, such as antibodies, cytokines, or other signaling molecules, directly onto their surface. [, , ] This "engraftment" enables targeted delivery of liposomal contents to specific cells or tissues expressing the corresponding receptors for the displayed proteins.

Q2: Can you provide specific examples of how NTA3-DTDA has been utilized for targeted drug delivery in preclinical studies?

A: NTA3-DTDA has shown promise in enhancing anti-tumor therapies. For instance, researchers successfully employed NTA3-DTDA to engraft doxorubicin-loaded liposomes (Caelyx) with a peptide targeting platelet-derived growth factor receptor β (PDGFRβ), a protein expressed on tumor vasculature. This modification led to increased accumulation of the drug in tumors and a significant reduction in tumor growth rate in mice. []

Q3: Beyond cancer therapy, what other applications are being explored for NTA3-DTDA in drug delivery?

A: While much of the research focuses on cancer, the versatility of NTA3-DTDA makes it suitable for various drug delivery applications. One example is its use in developing targeted gene therapies. Researchers have explored using NTA3-DTDA-containing liposomes to deliver plasmid DNA (pDNA) to specific cells. By engrafting the liposomes with targeting molecules, they aim to improve the efficiency and specificity of gene transfer. [] This strategy could be beneficial for treating genetic diseases or modulating immune responses.

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